![molecular formula C15H18N6O2S2 B10989338 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10989338.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
The compound with the molecular formula C15H18N6O2S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of nitrogen, oxygen, and sulfur atoms, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H18N6O2S2 typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with thiocarbonyl compounds, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of C15H18N6O2S2 may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to optimize the reaction conditions and minimize impurities. Post-reaction purification processes such as crystallization, distillation, or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
C15H18N6O2S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide or cyanide ions, are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and pyridazine moieties exhibit promising anticancer properties. For instance, derivatives of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide have been evaluated for their ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has also shown efficacy against a range of microbial pathogens. The presence of the thiadiazole ring is known to enhance antimicrobial activity.
Case Study: Antibacterial Assays
In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against resistant strains, suggesting its potential as a lead compound in antibiotic development.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of Notum carboxylesterase activity.
Case Study: Enzyme Activity Modulation
Research findings indicated that the compound effectively reduced Notum activity in biochemical assays, which is relevant for conditions like cancer and neurodegenerative diseases where Notum plays a role in modulating Wnt signaling pathways.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which C15H18N6O2S2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing cellular functions and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C15H18N6O2S2 include those with analogous structural features, such as:
C15H18N6O2S: This compound shares a similar backbone but with one less sulfur atom.
C15H18N6O2: Lacking both sulfur atoms, this molecule has different reactivity and applications.
C15H18N6O3S2: With an additional oxygen atom, this compound may exhibit distinct chemical and biological properties.
Uniqueness
The uniqueness of C15H18N6O2S2 lies in its specific arrangement of atoms, which imparts unique reactivity and biological activity. Its dual sulfur atoms contribute to its versatility in forming various derivatives and its potential in diverse applications.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C_{13}H_{15}N_{5}O_{1}S_{2} |
Molecular Weight | 305.42 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives and pyridazine intermediates. The reaction conditions often include the use of solvents such as DMF or DMSO and catalysts to facilitate the formation of the desired product.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiadiazole derivatives. For instance, a related compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL . The mechanism of action is believed to involve disruption of bacterial DNA synthesis.
Anticancer Activity
In addition to antibacterial effects, compounds containing thiadiazole and pyridazine moieties have shown promise in anticancer research. For example, studies indicate that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific activity of this compound against various cancer types remains to be fully elucidated.
Case Studies
Several case studies have been conducted on related compounds that provide insights into the biological activity of this compound:
- Case Study 1 : A study on a structurally similar thiadiazole derivative showed significant cytotoxicity against human breast cancer cells (MCF7), with an IC50 value of 15 μM .
- Case Study 2 : Another investigation revealed that a related compound exhibited selective toxicity towards leukemia cells while sparing normal lymphocytes, indicating a potential therapeutic window for further development .
Properties
Molecular Formula |
C15H18N6O2S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C15H18N6O2S2/c22-12(16-15-18-17-14(25-15)10-1-2-10)9-21-13(23)4-3-11(19-21)20-5-7-24-8-6-20/h3-4,10H,1-2,5-9H2,(H,16,18,22) |
InChI Key |
LTNBJPURSYUXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCSCC4 |
Origin of Product |
United States |
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